![molecular formula C12H22N2O2 B2945234 tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate CAS No. 2171869-46-6](/img/structure/B2945234.png)
tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate” is a chemical compound that is part of the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of this family, which displays a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves a bicyclic scaffold . This structure is a key component of the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and require precise control over the stereochemistry . These reactions often involve the use of an acyclic starting material and a desymmetrization process starting from achiral tropinone derivatives .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Synthesis Techniques : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized via an intramolecular lactonization reaction from its precursor. This synthesis highlights the methods used to create complex bicyclic structures from simpler molecules, relevant for tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate synthesis (Moriguchi et al., 2014).
- Structural Analysis : The importance of X-ray diffraction analysis in determining the molecular structure of such compounds is emphasized, providing insights into their spatial configuration, which is crucial for understanding their chemical reactivity and interactions (Moriguchi et al., 2014).
Chemical Reactions and Mechanisms
- Iodolactamization : An enantioselective synthesis method involving iodolactamization was described for producing benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists, showcasing the utility of such bicyclic carbamate structures in synthesizing biologically relevant molecules (Campbell et al., 2009).
- Curtius Rearrangement : The Curtius rearrangement of carboxylic acids to form isocyanates, which are then trapped to yield tert-butyl carbamates, illustrates a methodology that could be applied in the synthesis or modification of this compound, emphasizing the versatility of carbamate derivatives in synthetic organic chemistry (Lebel & Leogane, 2005).
Functional Applications
- Sensory Materials : The study on benzothizole modified carbazole derivatives, including those with tert-butyl moieties, which could gel selected solvents and emit strong blue light, indicates the potential of tert-Butyl carbamate derivatives in developing fluorescent sensory materials for detecting volatile acid vapors, showcasing the application of such compounds in materials science (Sun et al., 2015).
Direcciones Futuras
The future directions for research on “tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate” and similar compounds are likely to involve further exploration of their biological activities and potential applications . This could include the development of new synthetic methodologies and the investigation of their mechanisms of action .
Mecanismo De Acción
Propiedades
IUPAC Name |
tert-butyl N-(2-azabicyclo[5.1.0]octan-8-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-13-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOXZVGCGFOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1NCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

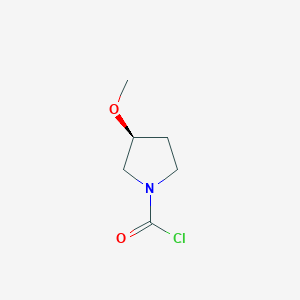

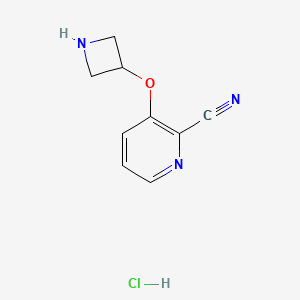
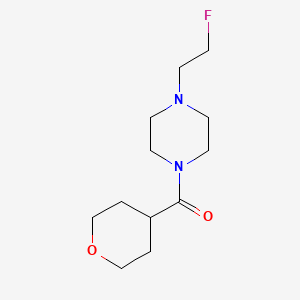
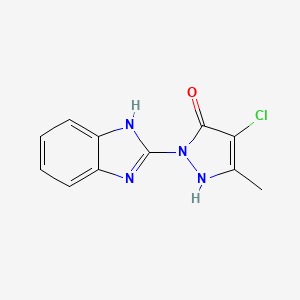
![(2Z)-3-{3-Chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2945161.png)
![N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide](/img/structure/B2945162.png)
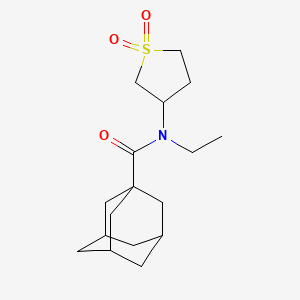

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2945167.png)

![7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2945171.png)
![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide](/img/structure/B2945172.png)
![6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2945173.png)